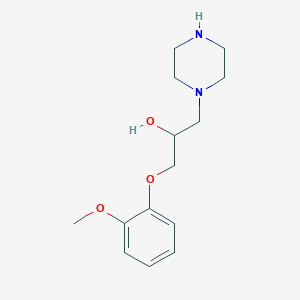

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

説明

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a synthetic organic compound featuring a propan-2-ol backbone substituted with a 2-methoxyphenoxy group and a piperazine ring. Piperazine derivatives are commonly explored for their neuropharmacological, antimicrobial, and enzyme-inhibitory activities due to their ability to modulate receptor interactions and pharmacokinetic profiles.

特性

IUPAC Name |

1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16/h2-5,12,15,17H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPPJURUTODQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390269 | |

| Record name | 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162712-35-8 | |

| Record name | α-[(2-Methoxyphenoxy)methyl]-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162712-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CVT-2513 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162712358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, α-[(2-methoxyphenoxy)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CVT-2513 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94VR6V6NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure high-quality production .

化学反応の分析

Types of Reactions: 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong acids or bases, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- IUPAC Name : 1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol

The structure of the compound consists of a piperazine ring substituted with a methoxyphenoxy group, which is crucial for its biological activity.

Cardiovascular Health

One of the primary applications of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is in the treatment of cardiovascular diseases. It is a metabolite of ranolazine, a drug used to manage chronic stable angina. Research indicates that it enhances myocardial perfusion and reduces ischemia-induced calcium overload in cardiac tissues by selectively inhibiting late sodium channels (I_Na) .

Case Study: Ranolazine and Its Metabolites

A study published in Cardiovascular Drugs and Therapy highlighted the efficacy of ranolazine and its metabolites, including this compound, in improving left ventricular function in patients with ischemic heart disease. The therapeutic concentrations demonstrated a significant reduction in intracellular sodium levels, which contributed to improved cardiac function .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders due to its influence on neurotransmitter systems. The piperazine moiety is known to interact with various receptors in the brain, which may provide therapeutic benefits for conditions such as anxiety and depression.

Case Study: Piperazine Derivatives

A review article in Current Medicinal Chemistry discusses various piperazine derivatives' roles in treating central nervous system disorders. The findings indicate that compounds similar to this compound exhibit anxiolytic and antidepressant effects through modulation of serotonin and dopamine pathways .

作用機序

The mechanism of action of 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenoxy group may also contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Positional Isomers and Substituent Variations

- 1-(4-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol (Isomer): Molecular Formula: C₁₄H₂₂N₂O₃ Average Mass: 266.341 g/mol Key Difference: Methoxy group at the para-position of the phenoxy ring instead of ortho.

- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol: Molecular Formula: C₂₀H₂₆N₂O₃ Average Mass: 342.432 g/mol Key Difference: Incorporates a 2-methoxyphenyl-substituted piperazine and a phenoxy group. The extended aromatic system may enhance lipophilicity (LogP ~3.5) and CNS penetration .

Dimeric and Complex Derivatives

- 1,1′-(1,4-Piperazinediyl)bis[3-(2-methoxyphenoxy)-2-propanol]: Molecular Formula: C₂₈H₃₆N₂O₆ Average Mass: 520.6 g/mol Key Feature: Symmetrical dimer with two 2-methoxyphenoxy-propan-2-ol units linked via a piperazine ring. The increased molecular weight and hydrogen-bond donors (4) suggest reduced bioavailability but enhanced multivalent interactions with targets like peroxidases or ligninolytic enzymes .

Heterocyclic and Bioactive Derivatives

- (±)-1-(3,6-Dibromocarbazol-9-yl)-3-piperazin-1-yl-propan-2-ol: Key Feature: A carbazole-piperazine hybrid acting as a Bax inhibitor (apoptosis suppressor). This highlights the pharmacological versatility of piperazine-propanol scaffolds in modulating intracellular pathways .

- 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i): Bioactivity: MIC values of 4–6 μM/mL against multi-resistant pathogens. The 2-methoxyphenoxyethyl group enhances membrane permeability, demonstrating the role of methoxyphenoxy motifs in antimicrobial design .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Avishot/Flivas (1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol): Proprietary Name: Avishot Key Feature: Naphthyloxy substitution increases affinity for serotonin (5-HT₁A) and adrenergic receptors compared to phenoxy analogs. Used in anxiolytic and vasodilatory therapies .

Enzymatic and Antimicrobial Activity

- Compound 4i: Demonstrates potent activity against Gram-positive bacteria (MIC 4–6 μM/mL), attributed to the acrylamide group’s electrophilic reactivity and the methoxyphenoxy moiety’s membrane disruption .

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol: A lignin model compound cleaved by fungal peroxidases, illustrating the susceptibility of methoxyphenoxy ethers to oxidative degradation .

生物活性

1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Piperazine ring

- Functional Groups : Methoxy and phenoxy groups attached to a propanol chain

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects. Studies have shown that piperazine derivatives can influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation .

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound may act as a modulator of serotonin receptors, contributing to its antidepressant effects.

- Apoptotic Pathways : By influencing apoptotic pathways, it promotes cell death in cancer cells.

- Bacterial Membrane Disruption : Its amphiphilic nature allows it to disrupt bacterial membranes, leading to cell lysis.

Case Studies

Q & A

Q. What are the standard synthesis protocols for 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps include:

- Step 1: Alkylation of 2-methoxyphenol with epichlorohydrin to form the epoxide intermediate.

- Step 2: Ring-opening of the epoxide with piperazine under controlled pH (8–9) and temperature (60–80°C) to ensure regioselectivity .

- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

Optimization focuses on reaction time, stoichiometric ratios, and catalytic additives (e.g., K₂CO₃ for deprotonation). Yield improvements (up to 75%) are achieved by inert atmosphere (N₂) and slow reagent addition to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the methoxyphenoxy and piperazine moieties. Key signals include δ ~6.8–7.2 ppm (aromatic protons) and δ ~2.5–3.5 ppm (piperazine and propanol backbone) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 321.18) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is the compound screened for initial pharmacological activity, and what are common target receptors?

Answer:

- In vitro assays: Radioligand binding studies (e.g., for serotonin 5-HT₁A/5-HT₂A or adrenergic α₁/α₂ receptors) using rat brain homogenates .

- Functional assays: cAMP accumulation or calcium flux assays to evaluate GPCR modulation .

- Common targets: Piperazine derivatives often interact with CNS receptors due to structural similarity to known ligands (e.g., arylpiperazines in antipsychotics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

Answer:

- Modifications:

- Methodology:

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Source validation: Ensure compound purity via HPLC and NMR, as impurities (e.g., unreacted intermediates) may skew results .

- Assay standardization: Control variables like cell line (HEK-293 vs. CHO), buffer pH, and ligand concentration .

- Meta-analysis: Cross-reference datasets from PubChem BioAssay (AID 504850) and ChEMBL to identify outliers .

Q. How does the compound’s stability vary under different experimental conditions, and what degradation products form?

Answer:

- Stability challenges:

- Mitigation: Store at 2–8°C in amber vials under argon. Use stabilizers (e.g., BHT) in aqueous buffers .

Q. What advanced techniques elucidate the compound’s mechanism of action in CNS disorders?

Answer:

- PET imaging: Radiolabel with ¹¹C or ¹⁸F to track brain penetration and receptor occupancy in vivo .

- Knockout models: Use 5-HT₁A receptor knockout mice to isolate target-specific effects .

- Transcriptomics: RNA-seq of treated neuronal cells identifies downstream pathways (e.g., CREB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。